molecular formula C16H12ClNO2S B3474793 (E)-2-(4-chlorophenyl)sulfonyl-3-(3-methylphenyl)prop-2-enenitrile

(E)-2-(4-chlorophenyl)sulfonyl-3-(3-methylphenyl)prop-2-enenitrile

Cat. No.: B3474793
M. Wt: 317.8 g/mol
InChI Key: ARBOXZBHRBZDTF-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-chlorophenyl)sulfonyl-3-(3-methylphenyl)prop-2-enenitrile is an organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)sulfonyl-3-(3-methylphenyl)prop-2-enenitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzene, 3-methylbenzene, and a suitable nitrile source.

    Formation of Intermediate Compounds: The initial steps may involve the formation of intermediate compounds through reactions such as Friedel-Crafts acylation or sulfonation.

    Coupling Reactions: The intermediate compounds are then coupled using reagents like palladium catalysts to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)sulfonyl-3-(3-methylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)sulfonyl-3-(3-methylphenyl)prop-2-enenitrile depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Chemical Reactions: The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-chlorophenyl)sulfonyl-3-phenylprop-2-enenitrile: Similar structure but lacks the methyl group on the phenyl ring.

    (E)-2-(4-bromophenyl)sulfonyl-3-(3-methylphenyl)prop-2-enenitrile: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

(E)-2-(4-chlorophenyl)sulfonyl-3-(3-methylphenyl)prop-2-enenitrile is unique due to the presence of both a chlorophenyl and a methylphenyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(3-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c1-12-3-2-4-13(9-12)10-16(11-18)21(19,20)15-7-5-14(17)6-8-15/h2-10H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBOXZBHRBZDTF-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(4-chlorophenyl)sulfonyl-3-(3-methylphenyl)prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(E)-2-(4-chlorophenyl)sulfonyl-3-(3-methylphenyl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.